In-Depth Technical Guide to 3,5-Dichloro-4-fluoroaniline (CAS: 2729-34-2)
In-Depth Technical Guide to 3,5-Dichloro-4-fluoroaniline (CAS: 2729-34-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3,5-Dichloro-4-fluoroaniline. The information is curated to support research, development, and safety assessments involving this compound.
Physicochemical Properties
3,5-Dichloro-4-fluoroaniline is a halogenated aniline that presents as a solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 2729-34-2 | |
| Molecular Formula | C₆H₄Cl₂FN | |
| Molecular Weight | 180.01 g/mol | |
| Melting Point | 100-101 °C | |
| Boiling Point | 287.2 °C at 760 mmHg | |
| Physical Form | Solid | |
| Solubility | While specific quantitative data is not widely published, halogenated anilines generally exhibit solubility in polar organic solvents. For the related compound 3-chloro-4-fluoroaniline, high solubility is predicted in polar protic solvents like methanol and ethanol, and moderate to high solubility in polar aprotic solvents such as acetone and dichloromethane. Low solubility is expected in non-polar solvents like toluene and hexane. It is reasonable to extrapolate a similar solubility profile for 3,5-Dichloro-4-fluoroaniline. |
Spectroscopic Data
Note: The following are predicted values and should be confirmed by experimental data.
| Technique | Predicted Characteristics |
| ¹H NMR | The proton NMR spectrum is expected to show signals in the aromatic region, influenced by the electron-withdrawing effects of the two chlorine atoms and the fluorine atom, and the electron-donating effect of the amine group. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbon atoms in the benzene ring, with their chemical shifts determined by the attached halogen and amine substituents. |
| Mass Spectrometry (MS) | The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, and C-H and C=C stretching of the aromatic ring, as well as C-Cl and C-F stretching vibrations. |
Experimental Protocol for Spectroscopic Analysis (General)
For researchers aiming to acquire experimental data, the following general protocols can be adapted.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of 3,5-Dichloro-4-fluoroaniline in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
Mass Spectrometry (MS):
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Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, acetonitrile).
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Data Acquisition: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
Infrared (IR) Spectroscopy:
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
Synthesis and Experimental Protocols
The primary route for the synthesis of 3,5-Dichloro-4-fluoroaniline is through the reduction of the corresponding nitro compound, 3,5-dichloro-4-fluoronitrobenzene. This transformation can be achieved via catalytic hydrogenation. While a specific protocol for the non-dechlorinative reduction is not detailed in the search results, a general procedure can be adapted from protocols for similar reductions.
General Experimental Protocol: Catalytic Hydrogenation of 3,5-Dichloro-4-fluoronitrobenzene
This protocol is based on the methodologies for reducing similar nitroaromatic compounds and would require optimization for this specific substrate to avoid dechlorination.
Materials:
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3,5-dichloro-4-fluoronitrobenzene
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Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) catalyst
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Solvent (e.g., Ethanol, Methanol, Ethyl acetate)
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Hydrogen gas source
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High-pressure reactor (autoclave)
Procedure:
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Reactor Setup: In a high-pressure reactor, dissolve 3,5-dichloro-4-fluoronitrobenzene in a suitable solvent (e.g., ethanol).
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Catalyst Addition: Carefully add the Pd/C or Pt/C catalyst to the solution. The catalyst loading is typically 1-10% by weight relative to the starting material.
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Inerting: Seal the reactor and purge it several times with nitrogen to remove any oxygen.
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Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 1-4 MPa).
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Reaction: Heat the mixture to a suitable temperature (e.g., 60-120 °C) and stir vigorously. The reaction time can range from 2 to 5 hours. Monitor the reaction progress by techniques such as TLC or GC/MS.
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Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
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Purification: Filter the reaction mixture to remove the catalyst. The solvent can then be removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Caption: Synthetic pathway for 3,5-Dichloro-4-fluoroaniline.
Applications in Drug Development
Halogenated anilines are crucial building blocks in medicinal chemistry. The unique substitution pattern of 3,5-Dichloro-4-fluoroaniline, with its combination of chlorine and fluorine atoms, makes it a valuable precursor for the synthesis of complex organic molecules with potential biological activity. While specific examples of its direct use in marketed drugs are not prominent in the search results, its structural motifs are found in various pharmacologically active compounds.
For instance, the related compound 3-chloro-4-fluoroaniline is a key intermediate in the synthesis of the anti-cancer drug Gefitinib, which targets the epidermal growth factor receptor (EGFR) signaling pathway. It is plausible that 3,5-Dichloro-4-fluoroaniline could be utilized in the development of new kinase inhibitors or other therapeutic agents where the specific halogenation pattern can influence binding affinity, selectivity, and metabolic stability.
Potential Experimental Workflow for Application in Synthesis
The amine group of 3,5-Dichloro-4-fluoroaniline can undergo various chemical transformations, making it a versatile starting material.
